
4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H16N6OS and its molecular weight is 280.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds containing the thiadiazole and triazole moieties, such as the one , have been synthesized and evaluated for their potential anticancer activities. A study by Gomha et al. (2017) highlights the synthesis of novel pharmacophores incorporating the thiazole moiety, showing potent anticancer properties against Hepatocellular carcinoma cell lines. The study emphasizes the structure-activity relationships and suggests these compounds as promising anticancer agents (Gomha et al., 2017).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal potentials of thiadiazole and triazole derivatives. Saeed and Mumtaz (2017) developed new isochroman-triazole and thiadiazole hybrids, demonstrating moderate to good antibacterial and antifungal activities compared to standard drugs. This study contributes to the understanding of the structural requirements for biological activity and offers a foundation for further development of antimicrobial agents (Saeed & Mumtaz, 2017).
Photosynthetic Electron Transport Inhibition
Compounds with thiadiazole and triazole rings have been investigated for their ability to inhibit photosynthetic electron transport, a mechanism that can be exploited in the development of herbicides. Vicentini et al. (2005) synthesized and screened pyrazole derivatives, including thiadiazole and triazole analogs, as potential inhibitors. Their findings indicate that certain derivatives exhibit inhibitory properties comparable to commercial herbicides, underscoring the potential agricultural applications of these compounds (Vicentini et al., 2005).
DNA Methylation Influence
Investigations into the effects of thiadiazole and triazole derivatives on DNA methylation have revealed the potential of these compounds in cancer treatment through epigenetic modulation. Hovsepyan et al. (2019) synthesized new triazole-thiols and thiadiazole derivatives, some of which demonstrated the ability to inhibit tumor DNA methylation in vitro. This research suggests the therapeutic potential of these compounds in modulating epigenetic factors in cancer (Hovsepyan et al., 2019).
Synthesis and Bioactivity Evaluation Against COVID-19
Recent studies have also focused on synthesizing thiadiazole and triazole hybrids for evaluation against COVID-19. Rashdan et al. (2021) synthesized novel thiadiazole-triazole hybrids and conducted a structure-guided virtual screening approach to assess their antiviral activity against the main coronavirus protease. This study highlights the importance of such compounds in developing potential treatments for COVID-19 (Rashdan et al., 2021).
Eigenschaften
IUPAC Name |
4-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS/c1-7(2)9(6-17-12-4-5-13-17)14-11(18)10-8(3)15-16-19-10/h4-5,7,9H,6H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTGFQDGSHUPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(CN2N=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-amino-N-benzyl-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2535851.png)
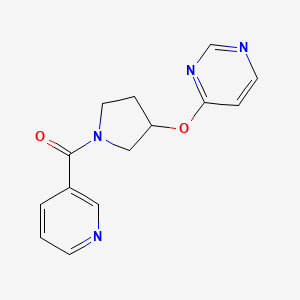
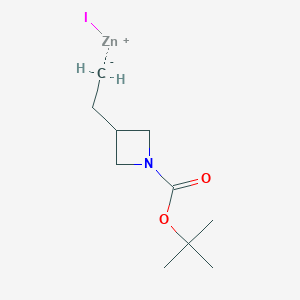
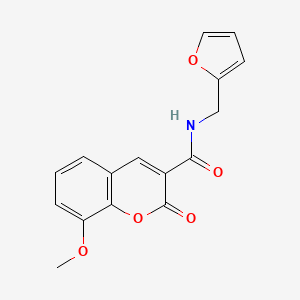
![Methyl (E)-4-[4-[[(1-methylpyrazole-4-carbonyl)amino]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2535856.png)
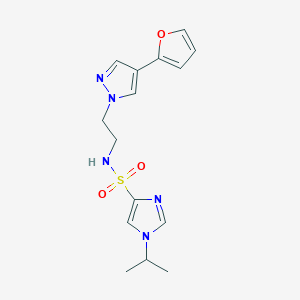
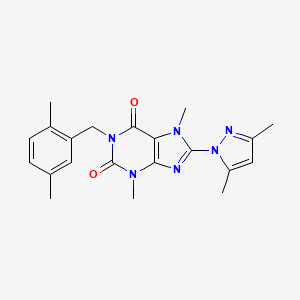

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)
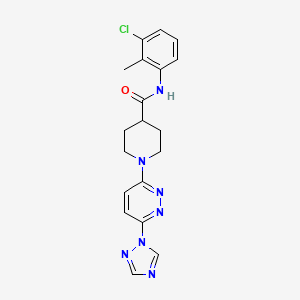

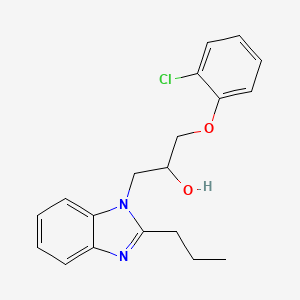
![3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2535871.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)
